molecular formula C21H28FN3O2 B2606016 7-Fluoro-2-methyl-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415519-58-1

7-Fluoro-2-methyl-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2606016
CAS No.: 2415519-58-1
M. Wt: 373.472
InChI Key: RAFCHFJDGQDIMS-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a quinazolinone core, a fluorine atom, and a piperidine ring substituted with an oxane moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Piperidine Ring Formation: The piperidine ring can be constructed through the reductive amination of appropriate ketones or aldehydes with amines, followed by cyclization.

    Attachment of the Oxane Moiety: The oxane moiety can be introduced through nucleophilic substitution reactions, where the piperidine nitrogen attacks an oxirane ring, leading to the formation of the oxane-substituted piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and fluorine atom. These interactions may modulate biological pathways, leading to the observed bioactivities.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2-methyl-3-(piperidin-4-yl)-3,4-dihydroquinazolin-4-one: Lacks the oxane moiety, which may affect its bioactivity and solubility.

    2-Methyl-3-(piperidin-4-yl)-3,4-dihydroquinazolin-4-one: Lacks both the fluorine atom and the oxane moiety, potentially resulting in different pharmacological properties.

    7-Fluoro-2-methyl-3-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one: Contains a morpholine ring instead of the piperidine ring, which may influence its binding affinity and selectivity.

Uniqueness

The presence of the oxane moiety and the fluorine atom in 7-Fluoro-2-methyl-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one distinguishes it from similar compounds. These structural features may enhance its bioactivity, solubility, and overall pharmacokinetic profile, making it a unique and valuable compound for further research and development.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2/c1-15-23-20-12-17(22)5-6-19(20)21(26)25(15)13-16-7-9-24(10-8-16)14-18-4-2-3-11-27-18/h5-6,12,16,18H,2-4,7-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFCHFJDGQDIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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